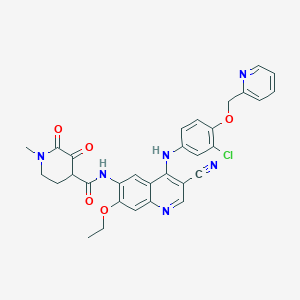
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with ethyl 3-cyano-4-ethoxyquinoline-6-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2), to promote the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from any impurities.
化学反应分析
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学研究应用
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide linkage but differ in the rest of the structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the substituents and overall structure.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
属性
分子式 |
C31H27ClN6O5 |
|---|---|
分子量 |
599.0 g/mol |
IUPAC 名称 |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-1-methyl-2,3-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C31H27ClN6O5/c1-3-42-27-14-24-22(13-25(27)37-30(40)21-9-11-38(2)31(41)29(21)39)28(18(15-33)16-35-24)36-19-7-8-26(23(32)12-19)43-17-20-6-4-5-10-34-20/h4-8,10,12-14,16,21H,3,9,11,17H2,1-2H3,(H,35,36)(H,37,40) |
InChI 键 |
NZWFIHXYNGZBKH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5CCN(C(=O)C5=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


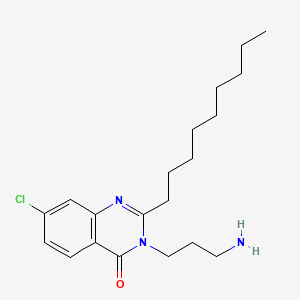
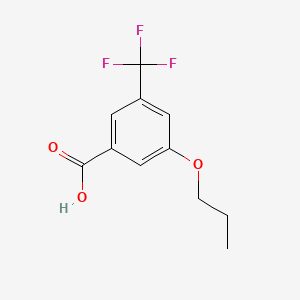
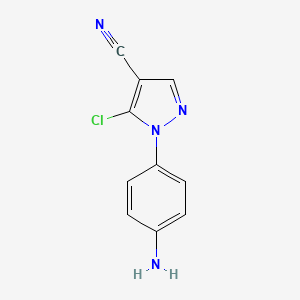
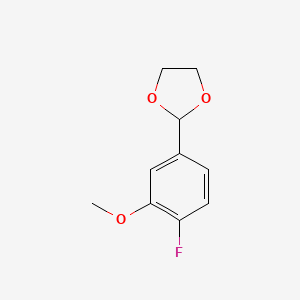
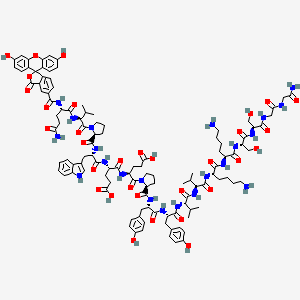
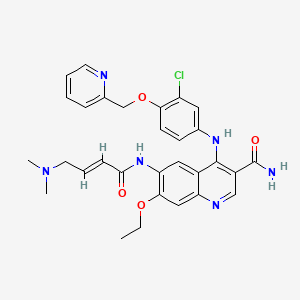
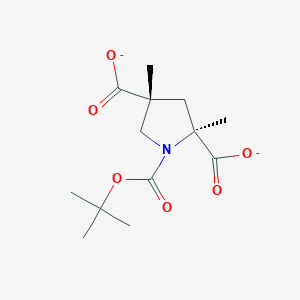
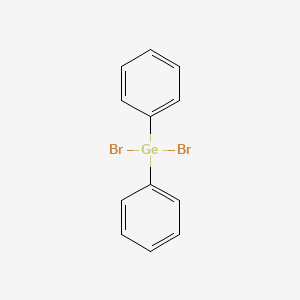
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
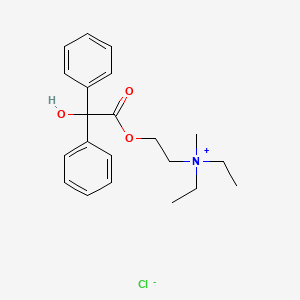

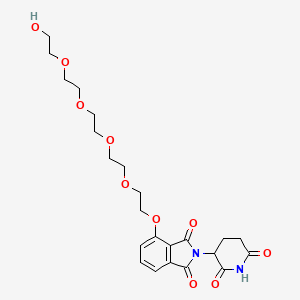

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
